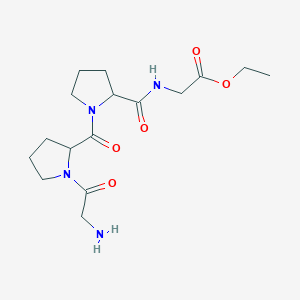
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate is a complex organic compound featuring a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of pyrrolidine derivatives, followed by the introduction of aminoacetyl and carbonyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, amino acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, known for their biological activity.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H26N4O5 |
|---|---|
Molekulargewicht |
354.40 g/mol |
IUPAC-Name |
ethyl 2-[[1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C16H26N4O5/c1-2-25-14(22)10-18-15(23)11-5-3-8-20(11)16(24)12-6-4-7-19(12)13(21)9-17/h11-12H,2-10,17H2,1H3,(H,18,23) |
InChI-Schlüssel |
PKPVULVRFNDBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















